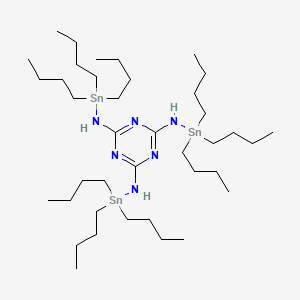
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The triazine core, a six-membered ring containing three nitrogen atoms, is a common structural motif in various chemical and pharmaceutical applications
Preparation Methods
The synthesis of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl groups can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form tin hydrides.
Coupling Reactions: It can participate in coupling reactions with organic halides to form new carbon-carbon bonds.
Common reagents used in these reactions include halides, alkoxides, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to introduce tin atoms into the material structure.
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine involves the activation of the triazine ring and the tributylstannyl groups. The tin atoms can coordinate with various substrates, facilitating their transformation through nucleophilic substitution or coupling reactions. The triazine ring provides a stable scaffold that enhances the compound’s reactivity and selectivity in these processes .
Comparison with Similar Compounds
N~2~,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine can be compared with other organotin compounds, such as:
Tributyltin Chloride: A simpler organotin compound used in various industrial applications, including as a biocide and catalyst.
Hexamethylditin: Another organotin compound with different reactivity and applications in organic synthesis.
Tetraphenyltin: A compound with four phenyl groups attached to tin, used in the preparation of organotin polymers.
The uniqueness of N2,N~4~,N~6~-Tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine lies in its triazine core and the presence of three tributylstannyl groups, which provide enhanced reactivity and versatility in various chemical applications.
Properties
CAS No. |
61094-73-3 |
|---|---|
Molecular Formula |
C39H84N6Sn3 |
Molecular Weight |
993.3 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(tributylstannyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/9C4H9.C3H3N6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;(H3-3,4,5,6,7,8,9);;;/q;;;;;;;;;-3;3*+1 |
InChI Key |
HWKAIZLHGJSGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)NC1=NC(=NC(=N1)N[Sn](CCCC)(CCCC)CCCC)N[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















